molecular formula C17H16ClF3N4O2S B2845604 N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide CAS No. 1203399-08-9

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide

Cat. No.: B2845604
CAS No.: 1203399-08-9
M. Wt: 432.85
InChI Key: BSLIQCFTSVMOBX-UHFFFAOYSA-N
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Description

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of chloro, trifluoromethyl, morpholinopyrimidinyl, and thioacetamide groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes:

    Formation of the pyrimidine ring: This involves the reaction of appropriate starting materials under controlled conditions to form the pyrimidine ring.

    Introduction of the morpholine group: The morpholine group is introduced through nucleophilic substitution reactions.

    Attachment of the thioacetamide group: This step involves the reaction of the intermediate with thioacetamide under specific conditions.

    Final coupling: The final step involves coupling the intermediate with 2-chloro-5-(trifluoromethyl)phenyl group using suitable reagents and catalysts.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetamide group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chloro or trifluoromethyl groups, potentially leading to dehalogenation or defluorination.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chloro and pyrimidine sites.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various halogenating agents are employed.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dehalogenated or defluorinated derivatives.

    Substitution: Substituted derivatives at the chloro or pyrimidine sites.

Scientific Research Applications

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to enzymes or receptors: Inhibit or activate their function, leading to downstream biological effects.

    Modulate signaling pathways: Affect cellular processes such as proliferation, apoptosis, or immune response.

    Interact with nucleic acids: Influence gene expression or DNA replication.

Comparison with Similar Compounds

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide can be compared with other compounds having similar structural motifs:

    Similar Compounds:

    Uniqueness: The presence of both the morpholinopyrimidinyl and thioacetamide groups in the same molecule provides unique chemical and biological properties not found in the individual similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(6-morpholin-4-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClF3N4O2S/c18-12-2-1-11(17(19,20)21)7-13(12)24-15(26)9-28-16-8-14(22-10-23-16)25-3-5-27-6-4-25/h1-2,7-8,10H,3-6,9H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLIQCFTSVMOBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=NC=N2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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